N-(4-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide
CAS No.: 927640-22-0
Cat. No.: VC21515946
Molecular Formula: C13H14N4O2
Molecular Weight: 258.28g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 927640-22-0 |
|---|---|
| Molecular Formula | C13H14N4O2 |
| Molecular Weight | 258.28g/mol |
| IUPAC Name | N-(4-acetylphenyl)-3-(1,2,4-triazol-1-yl)propanamide |
| Standard InChI | InChI=1S/C13H14N4O2/c1-10(18)11-2-4-12(5-3-11)16-13(19)6-7-17-9-14-8-15-17/h2-5,8-9H,6-7H2,1H3,(H,16,19) |
| Standard InChI Key | PPRKVKJSSKEJIU-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CC=C(C=C1)NC(=O)CCN2C=NC=N2 |
| Canonical SMILES | CC(=O)C1=CC=C(C=C1)NC(=O)CCN2C=NC=N2 |
Introduction
Chemical Identity and Structural Characteristics
N-(4-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide (CAS No.: 927640-22-0) is characterized by a molecular formula of C13H14N4O2 and a molecular weight of 258.28 g/mol. The compound features a 1,2,4-triazole heterocyclic ring connected to a propanamide moiety that links to a 4-acetylphenyl group. This structural arrangement contributes to its unique physicochemical properties and biological activities.
Structural Identifiers and Chemical Properties
| Property | Value |
|---|---|
| CAS Number | 927640-22-0 |
| Molecular Formula | C13H14N4O2 |
| Molecular Weight | 258.28 g/mol |
| IUPAC Name | N-(4-acetylphenyl)-3-(1,2,4-triazol-1-yl)propanamide |
| Standard InChI | InChI=1S/C13H14N4O2/c1-10(18)11-2-4-12(5-3-11)16-13(19)6-7-17-9-14-8-15-17/h2-5,8-9H,6-7H2,1H3,(H,16,19) |
| SMILES | CC(=O)C1=CC=C(C=C1)NC(=O)CCN2C=NC=N2 |
The structural configuration of this compound facilitates its interaction with various biological targets through hydrogen bonding, π-π stacking, and other non-covalent interactions. The presence of the 1,2,4-triazole ring is particularly significant as this heterocycle is known to impart favorable physicochemical properties to molecules, including improved solubility, metabolic stability, and binding affinity to biological targets.
Synthesis Methodologies
The synthesis of N-(4-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide typically involves multi-step chemical reactions that require careful consideration of reaction conditions and purification strategies to achieve high yields and purity.
Common Synthetic Routes
The synthesis of triazole derivatives, including N-(4-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide, often involves the conversion of carboxylic acids into hydrazides, which are then cyclized to form the triazole ring. This synthetic approach provides a versatile platform for the incorporation of various substituents and functional groups to modulate the properties of the final compound.
A typical synthetic route may involve:
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Preparation of appropriate propanamide intermediates
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Incorporation of the 1,2,4-triazole ring through nucleophilic substitution reactions
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Final coupling with 4-acetylaniline to form the target compound
Modern synthetic methodologies may employ microwave-assisted synthesis to enhance yield and purity of triazole derivatives. This approach offers advantages such as reduced reaction times, improved selectivity, and potentially higher yields compared to conventional heating methods.
Multi-Step Synthesis Process
Drawing from related triazole synthesis protocols, the preparation of N-(4-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide likely follows a similar pattern to those used for related compounds. For instance, the synthesis of similar 1,2,4-triazole derivatives has been documented to involve the initial conversion of carboxylic acids to their corresponding esters, followed by transformation to hydrazides and subsequent cyclization to form the triazole ring structure .
Biological Activities and Applications
N-(4-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide and related triazole derivatives have demonstrated a range of biological activities that position them as promising candidates for various therapeutic applications.
Neuroprotective Properties
Recent research has indicated that compounds containing the 1,2,4-triazole moiety connected to propanamide structures exhibit significant neuroprotective effects. A study published in 2025 demonstrated that similar 3-(1H-1,2,4-triazole-1-yl)-N-propananilide derivatives possess neuroprotective activity against 6-hydroxy-dopamine (6-OHDA)-induced neurotoxicity in cellular models .
The mechanism of this neuroprotection appears to involve the modulation of apoptotic pathways, specifically through the reduction of Bax expression levels and caspase-3 activation . This finding suggests that N-(4-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide may also exhibit similar neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative conditions where excessive neuroapoptosis plays a central role.
| Application Area | Target/Mechanism | Potential Therapeutic Use |
|---|---|---|
| Neuroprotection | Reduction of Bax and caspase-3 activity | Neurodegenerative diseases |
| Anti-inflammatory | Modulation of inflammatory pathways | Inflammatory disorders |
| Anticancer | Interference with cancer cell proliferation | Potential antineoplastic agents |
Triazole derivatives, including those with acetylphenyl groups like N-(4-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide, have shown promise as therapeutic agents that target various biological pathways, particularly those involved in inflammation and cancer cell proliferation. The structural features of these compounds allow them to interact with specific biological targets, potentially disrupting pathological processes and offering therapeutic benefits.
Structure-Activity Relationships
Understanding the relationship between the structural features of N-(4-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide and its biological activities provides valuable insights for the rational design of optimized derivatives with enhanced properties.
Influence of Functional Groups
The presence of the acetyl group on the phenyl ring likely influences the electronic properties of the molecule, potentially affecting its interaction with biological targets. Similarly, the 1,2,4-triazole ring serves as an important pharmacophore that contributes to the compound's biological activity profile.
Comparative Analysis with Related Compounds
A comparative analysis of N-(4-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide with structurally similar compounds provides insights into the structure-activity relationships and helps identify key structural features that contribute to specific properties and activities.
Structural Analogues and Their Properties
| Compound | Molecular Formula | Molecular Weight | Key Structural Differences |
|---|---|---|---|
| N-(4-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide | C13H14N4O2 | 258.28 g/mol | Reference compound |
| N-(4-acetylphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanamide | C15H18N4O2 | 286.33 g/mol | Contains methyl groups at positions 3 and 5 of the triazole ring |
| N-((2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl)-3-phenylpropanamide | C21H22F2N4O2 | 400.9 g/mol | Contains difluorophenyl and hydroxyl groups; different spatial arrangement |
Similarly, more complex analogs like N-((2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl)-3-phenylpropanamide demonstrate how the incorporation of additional functional groups and stereogenic centers can further diversify the properties and potential applications of triazole-containing compounds .
Research Directions and Future Perspectives
Current research on N-(4-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide and related triazole derivatives points to several promising directions for future investigations and applications.
Emerging Applications in Drug Discovery
The documented neuroprotective effects of related triazole derivatives suggest that N-(4-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide may have potential applications in the treatment of neurodegenerative disorders. Future research could focus on exploring the compound's efficacy in various neurodegenerative disease models and elucidating its precise mechanism of action.
Additionally, the potential anti-inflammatory and anticancer activities attributed to triazole derivatives warrant further investigation to determine if N-(4-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide could be developed as a therapeutic agent for these conditions.
Advanced Synthetic Strategies
Future research could also focus on developing more efficient synthetic methodologies for the preparation of N-(4-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide and its derivatives. This may include the exploration of green chemistry approaches, flow chemistry techniques, and innovative catalytic systems to improve yield, purity, and sustainability of the synthetic process.
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